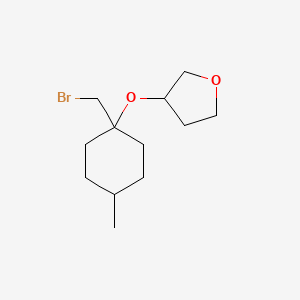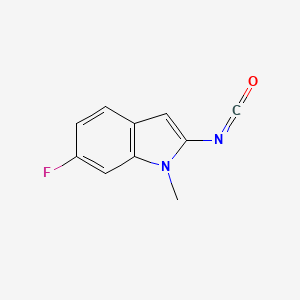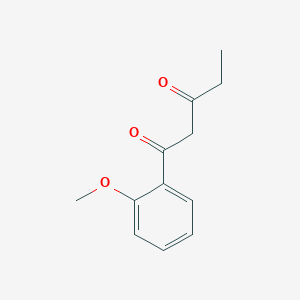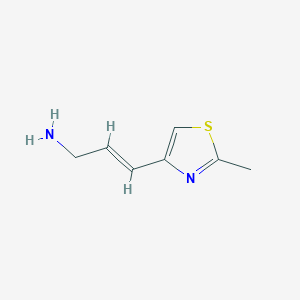
1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane is an organic compound that features a bromomethyl group and a 3-methylcyclohexyl ether group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane typically involves the bromination of a suitable precursor. One possible route is the bromination of 1-(hydroxymethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is usually carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the cyclohexyl ether group can influence the compound’s solubility and reactivity. The molecular targets and pathways involved would vary based on the context of its use in biological or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-1-((2-methylcyclohexyl)oxy)cyclohexane
- 1-(Chloromethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane
- 1-(Bromomethyl)-1-((3-ethylcyclohexyl)oxy)cyclohexane
Uniqueness
1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane is unique due to the specific positioning of the bromomethyl and 3-methylcyclohexyl ether groups, which can influence its chemical reactivity and physical properties. This uniqueness can make it a valuable compound for targeted synthetic applications and research studies.
Properties
Molecular Formula |
C14H25BrO |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(3-methylcyclohexyl)oxycyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-12-6-5-7-13(10-12)16-14(11-15)8-3-2-4-9-14/h12-13H,2-11H2,1H3 |
InChI Key |
CGCCXNAYCBQUMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)OC2(CCCCC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid](/img/structure/B13620456.png)
